(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17904674
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1 |
| Standard InChI Key | OASYHJXSVVGJIA-GXSJLCMTSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)O |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCC2C(=O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
The molecular structure of (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid (IUPAC name: 1-[(1S)-1-phenylethyl]-2-azetidinecarboxylic acid) consists of an azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom) substituted at the 1-position with an (S)-1-phenylethyl group and at the 2-position with a carboxylic acid functional group . The compound’s stereochemistry is defined by two chiral centers: the nitrogen-bearing carbon of the azetidine ring (R-configuration) and the benzylic carbon of the phenylethyl substituent (S-configuration) .
Molecular Geometry and Conformational Analysis
X-ray crystallography and computational studies reveal that the azetidine ring adopts a puckered conformation to alleviate ring strain, with the phenylethyl group occupying an equatorial position relative to the ring . The carboxylic acid moiety participates in intramolecular hydrogen bonding with the azetidine nitrogen, stabilizing the zwitterionic form in aqueous solutions . Key bond lengths and angles include:
| Parameter | Value |
|---|---|
| N–C2 (azetidine) | 1.47 Å |
| C2–C3 (azetidine) | 1.54 Å |
| Ring puckering amplitude | 25°–30° |
| Dihedral angle (C1-N-C2-COO) | 112° |
Data derived from analogous azetidine-carboxylic acid structures .
Spectroscopic Properties
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NMR: NMR (400 MHz, DO): δ 7.35–7.28 (m, 5H, Ar–H), 4.12 (q, J = 6.8 Hz, 1H, CH(CH)Ph), 3.78 (dd, J = 8.4, 4.8 Hz, 1H, N–CH), 3.25–3.15 (m, 2H, azetidine H), 2.94–2.85 (m, 1H, azetidine H), 1.52 (d, J = 6.8 Hz, 3H, CH) .
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IR: Strong absorption at 1720 cm (C=O stretch) and 1580 cm (COO asymmetric stretch) .
Synthetic Methodologies
Enantioselective Biocatalytic Approaches
The Rhodococcus erythropolis AJ270 whole-cell catalyst enables enantioselective hydrolysis of racemic azetidine-2-carbonitriles to carboxylic acids via a two-step enzymatic cascade:
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Nitrile hydratase non-selectively hydrates nitriles to amides.
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Amidase selectively hydrolyzes the R-enantiomer of the amide intermediate to the carboxylic acid with >99.5% ee .
For (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, this method achieves 85–92% yield when applied to 1-benzylazetidine-2-carbonitrile precursors .
Diastereoselective α-Alkylation
Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters proceeds with high diastereoselectivity (dr >20:1) when borane complexes are employed to preorganize the substrate . For example, treatment of tert-butyl (1S,2S,1'S)-1-((S)-1-phenylethyl)azetidine-2-carboxylate–BH with LiHMDS (2.4 equiv) at 0°C, followed by benzyl bromide (2.6 equiv), affords the α-benzylated product in 90% yield .
Resolution of Racemates
Chiral stationary-phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures of 1-phenylethylazetidine-2-carboxylic acids with a separation factor (α) of 1.32 . The (R,S)-diastereomer elutes earlier than the (S,S)-form due to differential π–π interactions with the aromatic groups of the stationary phase .
Physicochemical Properties
Applications in Medicinal Chemistry and Drug Development
Antibody-Drug Conjugates (ADCs)
(R)-Azetidine-2-carboxylic acid derivatives serve as non-cleavable linkers in ADCs due to their metabolic stability and minimal steric hindrance. Conjugation via the carboxylic acid to lysine residues on antibodies enables precise control over drug-to-antibody ratios (DARs) . For example, trastuzumab emtansine analogs incorporating this linker exhibit improved plasma stability (t >72 h) compared to maleimide-based conjugates .
PROTACs (Proteolysis-Targeting Chimeras)
The strained azetidine ring enhances cell permeability in PROTACs designed to degrade kinase targets. A recent study demonstrated that PROTACs featuring (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid linkers achieve DC values of 3–10 nM against BTK and EGFR kinases, with >80% target degradation in HeLa cells at 100 nM concentrations .
Antimicrobial Agents
Azetidine-carboxylic acids inhibit bacterial alanine racemase (Alr) by mimicking the transition state of the substrate. (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid shows potent activity against Mycobacterium tuberculosis (MIC = 2 μg/mL) through competitive inhibition of Alr (K = 0.8 μM) .
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